

AR-C67085: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AR-C67085

Cat. No.: B605564

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An In-depth Examination of the Chemical Structure, Pharmacological Properties, and Experimental Evaluation of a Potent P2Y₁₂ Receptor Antagonist.

This technical guide provides a comprehensive overview of **AR-C67085**, a key tool compound for studying the P2Y₁₂ receptor. Designed for researchers, scientists, and drug development professionals, this document details its chemical and pharmacological characteristics, provides methodologies for its experimental use, and illustrates the associated signaling pathways.

Chemical Structure and Properties

AR-C67085, also known as PSB-0413, is a synthetic organic compound recognized for its potent and selective antagonist activity at the P2Y₁₂ receptor.^{[1][2]} Its chemical identity and key physicochemical properties are summarized below.

Property	Value
IUPAC Name	[[[(2R,3S,4R,5R)-5-(6-amino-2-propylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]-dichloromethyl]phosphonic acid[1]
Synonyms	AR-C67085MX, ARC-67085, PSB-0413[2]
Molecular Formula	C ₁₄ H ₂₂ Cl ₂ N ₅ O ₁₂ P ₃ S[1]
Molecular Weight	648.23 g/mol [1]
SMILES	NC1=C2N=CN([C@@H]3O--INVALID-LINK----INVALID-LINK--[C@H]3O)C2=NC(SCCC)=N1
Hydrogen Bond Acceptors	16[2]
Hydrogen Bond Donors	7[2]
Rotatable Bonds	11[2]
Topological Polar Surface Area	324.63 Å²[2]

Pharmacological Properties

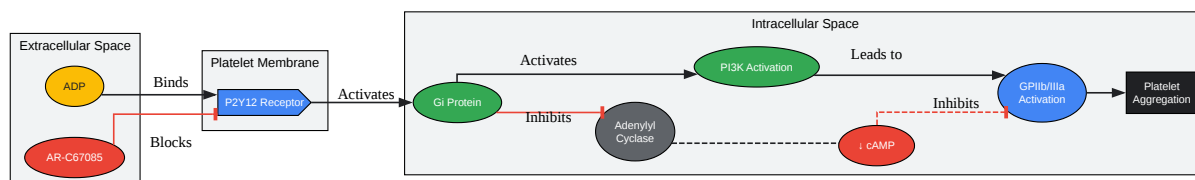
AR-C67085 is a selective and potent antagonist of the P2Y₁₂ receptor, a G protein-coupled receptor (GPCR) crucial for ADP-induced platelet aggregation.[3][4] Its primary mechanism of action involves the competitive inhibition of ADP binding to the P2Y₁₂ receptor on platelets, thereby blocking the signaling cascade that leads to thrombus formation.

The pharmacological activity of **AR-C67085** has been quantified in various in vitro assays. The following table summarizes key activity parameters.

Parameter	Value	Assay Type	Target	Species	Reference
pKB	8.54 ± 0.06	ADP-induced platelet aggregation	P2Y12 Receptor	Human	[1]
pIC ₅₀	8.60	Inhibition of ADP-induced platelet aggregation	P2T Receptor (P2Y12)	Platelets	[5]
pKd	8.2	Radioligand Binding Assay	P2Y12 Receptor	Human	
Ki	~1 nM (estimated from pKd)	Radioligand Binding Assay	P2Y12 Receptor	Human	

Signaling Pathway

The P2Y12 receptor is a Gi-coupled GPCR. Upon activation by its endogenous ligand ADP, it initiates a signaling cascade that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP, along with signaling through other pathways such as PI3K activation, culminates in the activation of the glycoprotein IIb/IIIa receptor, a key step in platelet aggregation. **AR-C67085** competitively blocks the initial step of this pathway, the binding of ADP to the P2Y12 receptor.



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P2Y12 receptor signaling pathway and the inhibitory action of **AR-C67085**.

Experimental Protocols

The following sections provide detailed methodologies for key in vitro assays used to characterize the activity of **AR-C67085**.

Radioligand Binding Assay (Representative Protocol)

This protocol describes a competitive radioligand binding assay to determine the affinity of **AR-C67085** for the P2Y12 receptor.

Objective: To determine the inhibition constant (K_i) of **AR-C67085** at the human P2Y12 receptor.

Materials:

- Receptor Source: Membranes from CHO-K1 cells stably expressing the human P2Y12 receptor.
- Radioligand: [^3H]-PSB-0413 (a radiolabeled analog of **AR-C67085**).
- Test Compound: **AR-C67085**.
- Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl_2 , pH 7.4.
- Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
- Filtration Apparatus: 96-well glass fiber filter plates (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine (PEI).
- Scintillation Cocktail and Counter.

Procedure:

- Membrane Preparation: Homogenize CHO-K1 cells expressing the P2Y12 receptor in cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay

buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

- Assay Setup: In a 96-well plate, combine the following in a final volume of 200 μ L:
 - 50 μ L of cell membrane suspension (typically 10-20 μ g of protein).
 - 50 μ L of [3 H]-PSB-0413 at a fixed concentration (e.g., near its K_d value).
 - 50 μ L of varying concentrations of **AR-C67085** (for competition curve) or buffer (for total binding).
 - For non-specific binding, add a high concentration of a non-labeled P2Y₁₂ antagonist (e.g., 10 μ M unlabeled **AR-C67085**).
- Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
- Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filter plate using a vacuum manifold. Wash the filters three times with ice-cold wash buffer to separate bound from free radioligand.
- Quantification: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.
- Data Analysis:
 - Calculate specific binding by subtracting non-specific binding from total binding.
 - Plot the percentage of specific binding against the logarithm of the **AR-C67085** concentration.
 - Determine the IC_{50} value (the concentration of **AR-C67085** that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
 - Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where $[L]$ is the concentration of the radioligand and K_d is its equilibrium dissociation constant.

ADP-Induced Platelet Aggregation Assay

This protocol details the methodology used to determine the antagonist potency (pKB) of **AR-C67085** in human platelet-rich plasma.

Objective: To quantify the inhibitory effect of **AR-C67085** on ADP-induced platelet aggregation.

Materials:

- Blood Sample: Freshly drawn human venous blood collected into tubes containing an anticoagulant (e.g., heparin).
- Platelet-Rich Plasma (PRP): Prepared by centrifuging whole blood at a low speed.
- Platelet-Poor Plasma (PPP): Prepared by centrifuging the remaining blood at a high speed.
- Agonist: Adenosine diphosphate (ADP).
- Test Compound: **AR-C67085**.
- Aggregometer: A light transmission aggregometer.

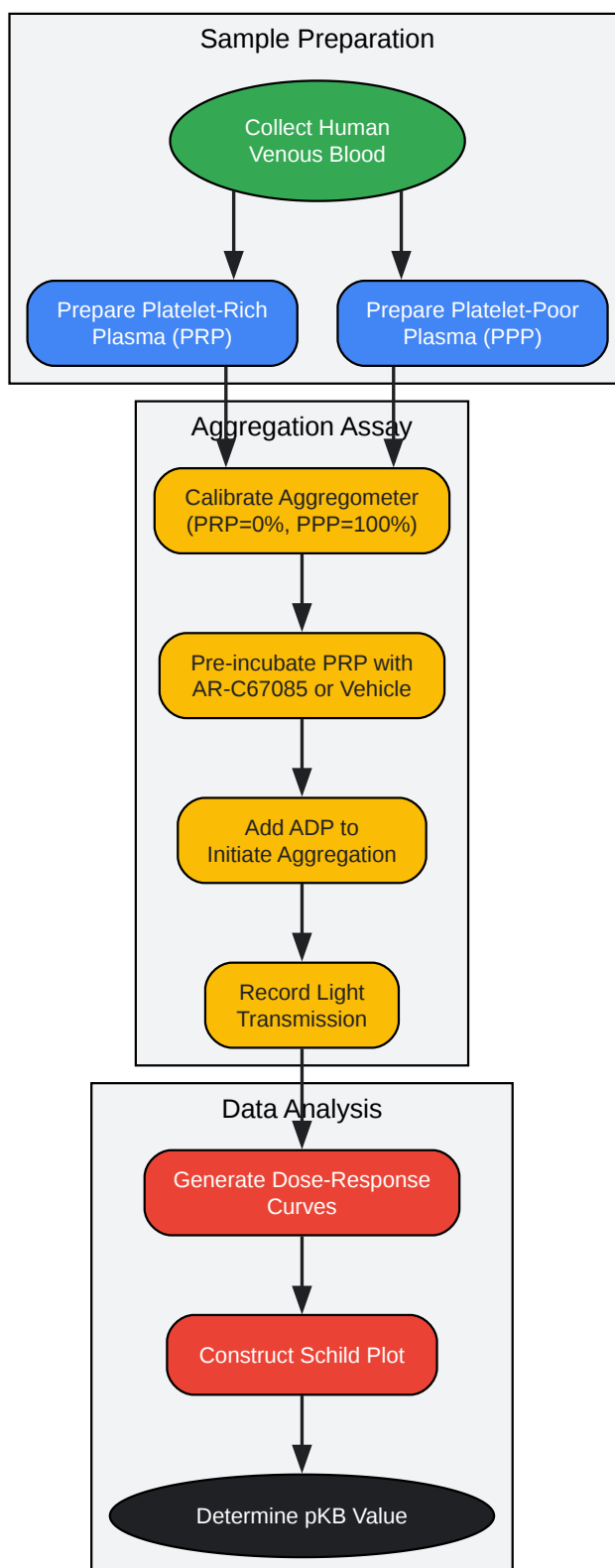
Procedure:

- PRP and PPP Preparation:
 - Centrifuge whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.
 - Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP.
 - Adjust the platelet count in the PRP if necessary using PPP.
- Aggregometer Setup:
 - Calibrate the aggregometer using PRP for 0% aggregation and PPP for 100% aggregation.
- Assay Performance:

- Pipette PRP into a cuvette with a magnetic stir bar and place it in the aggregometer at 37°C.
- Add varying concentrations of **AR-C67085** to the PRP and incubate for a specified time (e.g., 2-5 minutes).
- Initiate platelet aggregation by adding a fixed concentration of ADP.
- Record the change in light transmission for 5-10 minutes.
- Data Analysis:
 - Generate concentration-response curves for ADP in the absence and presence of different concentrations of **AR-C67085**.
 - Determine the dose ratio for each concentration of **AR-C67085**.
 - Construct a Schild plot by plotting the log (dose ratio - 1) against the negative log of the molar concentration of **AR-C67085**.
 - The x-intercept of the Schild plot provides the pA_2 value, which is equivalent to the pKB for a competitive antagonist.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for an in vitro platelet aggregation inhibition assay.



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Workflow for determining the antagonist potency of **AR-C67085**.

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- To cite this document: BenchChem. [AR-C67085: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605564#ar-c67085-chemical-structure-and-properties]

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